1-acetyl-2-methyl-5-indolinamine hydrochloride
Description
Properties
IUPAC Name |
1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXRJQZLFSTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-2-methyl-5-indolinamine hydrochloride typically involves the acetylation of 2-methyl-5-indolinamine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Key Reaction Pathways
A. Hydrolysis of the Acetyl Group
Under acidic or basic conditions, the acetyl moiety can hydrolyze to yield the corresponding amine and acetic acid derivatives.
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Conditions : Acidic (HCl, reflux) or basic (NaOH, aqueous ethanol).
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Product : 2-Methyl-5-aminoindoline + acetic acid (or acetate salt).
B. Amine-Alkylation/Acylation
The primary amine (in free base form) reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I | N-Methyl-5-aminoindoline derivative |
| Acylation | AcCl | N-Acetyl-5-aminoindoline derivative |
C. Electrophilic Aromatic Substitution
The indoline ring undergoes substitution at activated positions (meta/para to substituents):
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 6 | 6-Nitro-substituted derivative |
| Bromination | Br₂/FeBr₃ | Position 4 | 4-Bromo-substituted derivative |
D. Reductive Reactions
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Amine Reduction : The amine group (as free base) may reduce nitro groups in coupled reactions.
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Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) could saturate the indoline ring to form a tetrahydroisoquinoline derivative.
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solution:
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pKa : Estimated ~4–5 (amine protonation in acidic media).
Stability and Decomposition
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Thermal Degradation : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.
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Photolysis : UV exposure may lead to N-deacetylation or ring-opening reactions.
Literature Gaps and Research Limitations
Scientific Research Applications
1-acetyl-2-methyl-5-indolinamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antimicrobial and anticancer properties, making this compound valuable in biological research.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: It is used in the synthesis of dyes and pigments due to its indole structure.
Mechanism of Action
The mechanism of action of 1-acetyl-2-methyl-5-indolinamine hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. The exact molecular pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
1,2-Dimethyl-1H-Indol-5-Amine Hydrochloride (CAS 174274-98-7)
- Molecular Formula : C₉H₁₃ClN₂
- Molecular Weight : 196.68 g/mol
- Key Differences : Lacks the acetyl group at position 1, replaced by a methyl group.
- This compound is used as an intermediate in pharmaceutical synthesis, suggesting utility in derivatization pathways .
1-(2-Aminoethyl)-2-Methyl-5-Nitroimidazole Dihydrochloride Monohydrate
- Molecular Formula : C₆H₁₀Cl₂N₄O₂·H₂O
- Molecular Weight : 261.10 g/mol
- Key Differences: Contains a nitro group (electron-withdrawing) at position 5 and an aminoethyl side chain.
- Implications: The nitro group enhances electrophilicity, making this compound a candidate for antibacterial applications. The dihydrochloride salt improves aqueous solubility compared to the target compound’s monohydrochloride form .
5-(Aminomethyl)Isoindolin-1-One Hydrochloride (CAS 40314-06-5)
- Structural Similarity : 0.93/1.0
- Key Differences: Features an isoindolinone core (unsaturated lactam) instead of a saturated indoline ring.
- Implications: The ketone in isoindolinone may enhance hydrogen-bonding capacity, influencing target binding. This compound’s applications are unspecified but likely diverge due to core structural differences .
2-Ethyl-1-Methyl-1H-Benzoimidazol-5-Ylamine Dihydrochloride
Physicochemical and Pharmacokinetic Properties
Biological Activity
Overview
1-Acetyl-2-methyl-5-indolinamine hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is derived from indole, a well-known heterocyclic compound recognized for its extensive biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.
The synthesis of this compound typically involves acetylation of 2-methyl-5-indolinamine using acetic anhydride in the presence of a base like pyridine, followed by conversion to its hydrochloride salt through treatment with hydrochloric acid.
Chemical Structure
- IUPAC Name : 1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone; hydrochloride
- InChI : InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways. Studies have shown that this compound can be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer properties of indole derivatives are well-documented. This compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistically, it may act by modulating signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound can inhibit tumor growth in vitro and in vivo models .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone; growth regulator | Plays a role in plant growth and development |
| Indole-3-carbinol | Anticancer properties | Known for its role in detoxifying carcinogens |
| 5-Methoxyindole-2-carboxylic acid | Pharmaceutical synthesis | Used as an intermediate in drug development |
What distinguishes this compound is its specific acetyl and methyl substitutions, which enhance its biological activity compared to other indole derivatives.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.
Q & A
Q. What analytical techniques are recommended for quantifying 1-acetyl-2-methyl-5-indolinamine hydrochloride in experimental samples?
High-performance liquid chromatography (HPLC) is widely used for quantification, with methods optimized for indole derivatives. For example, a validated HPLC protocol using a C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate has demonstrated linearity (R² = 0.9999) in the range of 1.09–10.90 μg/mL for similar hydrochlorides . Thin-layer chromatography (TLC)-densitometry can also serve as a complementary method for preliminary purity assessments, as demonstrated for structurally related compounds .
Q. How should stability studies be designed for this compound under varying storage conditions?
Stability testing should assess degradation under thermal, photolytic, and hydrolytic stress. For hydrolytic stability, incubate samples in aqueous buffers (pH 1–9) at 25–60°C and monitor degradation via HPLC. Evidence from analogous hydrochlorides suggests sensitivity to alkaline conditions, necessitating inert packaging (e.g., amber vials under nitrogen) to prevent hydrolysis . Accelerated stability studies (40°C/75% RH for 6 months) are recommended to predict shelf-life .
Q. What synthetic routes are reported for this compound?
A common approach involves acetylation of the indoline amine precursor using acetic anhydride or acetyl chloride in anhydrous dichloromethane. Subsequent purification via recrystallization from ether or ethanol yields the hydrochloride salt. Critical steps include strict moisture control to avoid side reactions and post-synthesis characterization via NMR and mass spectrometry to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar impurities?
Contradictions often arise from solvent effects, tautomerism, or stereochemical variations. Use multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, compare experimental data with computational predictions (DFT-based chemical shift calculations) or reference crystallographic data from the Protein Data Bank (PDB) . Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy is critical to confirm molecular identity .
Q. What experimental strategies are effective for elucidating the reaction mechanism of this compound in biological systems?
Isotopic labeling (e.g., ¹⁴C or deuterium at the acetyl group) combined with LC-MS/MS can track metabolic pathways. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence polarization or surface plasmon resonance) to determine binding constants (Kd) and mode of inhibition (competitive/non-competitive). Computational docking (e.g., MOE software) provides insights into binding interactions with target proteins .
Q. How can researchers optimize the pharmacokinetic profile of this compound in preclinical models?
Conduct bioavailability studies in rodent models using intravenous and oral dosing. Analyze plasma samples via LC-MS to calculate pharmacokinetic parameters (Cmax, Tmax, AUC). To enhance solubility, consider prodrug strategies (e.g., esterification of the acetyl group) or formulation with cyclodextrins. Toxicity profiling should include Ames tests for mutagenicity and acute toxicity assays per OECD guidelines .
Q. What methodologies are recommended for validating structure-activity relationships (SAR) in derivatives of this compound?
Synthesize analogs with systematic modifications (e.g., substitution at the indoline nitrogen or acetyl group). Evaluate biological activity in cell-based assays (e.g., IC₅₀ in cancer lines) and correlate results with computational descriptors (logP, polar surface area). Use QSAR models to predict activity cliffs and prioritize compounds for in vivo testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
